Ethyl 1-methyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate Ethyl 1-methyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1260806-68-5
VCID: VC4604769
InChI: InChI=1S/C14H12F3NO3/c1-3-21-13(20)10-7-18(2)11-5-4-8(14(15,16)17)6-9(11)12(10)19/h4-7H,3H2,1-2H3
SMILES: CCOC(=O)C1=CN(C2=C(C1=O)C=C(C=C2)C(F)(F)F)C
Molecular Formula: C14H12F3NO3
Molecular Weight: 299.249

Ethyl 1-methyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate

CAS No.: 1260806-68-5

Cat. No.: VC4604769

Molecular Formula: C14H12F3NO3

Molecular Weight: 299.249

* For research use only. Not for human or veterinary use.

Ethyl 1-methyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate - 1260806-68-5

Specification

CAS No. 1260806-68-5
Molecular Formula C14H12F3NO3
Molecular Weight 299.249
IUPAC Name ethyl 1-methyl-4-oxo-6-(trifluoromethyl)quinoline-3-carboxylate
Standard InChI InChI=1S/C14H12F3NO3/c1-3-21-13(20)10-7-18(2)11-5-4-8(14(15,16)17)6-9(11)12(10)19/h4-7H,3H2,1-2H3
Standard InChI Key KLMKRRBKLHUZSW-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN(C2=C(C1=O)C=C(C=C2)C(F)(F)F)C

Introduction

Molecular Structure and Chemical Identity

Core Structural Features

The compound belongs to the 1,4-dihydroquinoline family, a class of heterocyclic aromatic systems with a nitrogen atom at position 1. The quinoline backbone is modified with a trifluoromethyl group at position 6, which enhances lipophilicity and metabolic stability, and an ethyl carboxylate ester at position 3, which influences solubility and bioavailability . The methyl group at position 1 and the ketone at position 4 further modulate electronic and steric properties.

Table 1: Molecular Properties

PropertyValue
CAS Number1260806-68-5
Molecular FormulaC₁₄H₁₂F₃NO₃
Molecular Weight299.25 g/mol
IUPAC NameEthyl 1-methyl-4-oxo-6-(trifluoromethyl)quinoline-3-carboxylate
SMILESCCOC(=O)C1=CN(C2=C(C1=O)C=C(C=C2)C(F)(F)F)C
InChI KeyKLMKRRBKLHUZSW-UHFFFAOYSA-N

Synthetic Pathways and Optimization

Multi-Step Synthesis

The synthesis typically begins with a quinoline precursor, such as 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, followed by trifluoromethylation at position 6. A representative route involves:

  • Cyclocondensation: Reaction of aniline derivatives with β-keto esters under acidic conditions to form the quinoline core .

  • Trifluoromethylation: Introduction of the -CF₃ group using reagents like trifluoromethyl iodide or Umemoto’s reagent under catalytic conditions.

  • Esterification: Ethanol-mediated esterification of the carboxylic acid intermediate .

Table 2: Key Synthetic Steps

StepReagents/ConditionsYield (%)
CyclocondensationAcetic acid, reflux, 6 h65–70
TrifluoromethylationCF₃I, CuI, DMF, 80°C, 12 h50–55
EsterificationEthanol, H₂SO₄, 60°C, 4 h85–90

Industrial-scale production employs continuous flow reactors to optimize efficiency and safety.

Physicochemical and Spectral Properties

Predicted and Experimental Data

The compound exhibits a boiling point of 358.3±42.0°C and a density of 1.550±0.06 g/cm³, as calculated by quantitative structure-property relationship (QSPR) models . The pKa of the carboxylate group is approximately 3.2, favoring ionization under physiological conditions. Nuclear magnetic resonance (NMR) spectra confirm the quinoline backbone, with distinct signals for the methyl (δ 1.43 ppm) and trifluoromethyl (δ -63.5 ppm, ¹⁹F NMR) groups .

Industrial and Pharmaceutical Applications

Drug Development

This compound serves as an intermediate in synthesizing CFTR potentiators like ivacaftor (VX-770), which treats cystic fibrosis by enhancing chloride ion transport . Its ester group facilitates metabolic activation in vivo, a strategy employed in prodrug design .

Agrochemicals and Materials

In agrochemistry, trifluoromethylated quinolines are explored as herbicides and fungicides due to their stability and penetration into plant tissues . The compound’s aromatic system also shows promise in organic electronics for charge transport layers.

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